8-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
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Description
Synthesis Analysis
The synthesis of this compound involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The yield, melting point, and spectroscopic data provide insights into its purity and structure.
Molecular Structure Analysis
The molecular structure consists of a triazolo[4,3-a]pyrazine core, appended with a benzenesulfonyl group and a piperidin-1-yl moiety. The benzenesulfonyl group imparts reactivity and potential pharmacological properties, while the piperidin-1-yl unit may influence biological activity .
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point of 237–239°C .
- Spectroscopic Data : The IR spectrum shows characteristic peaks for CH , NH₂ , and aromatic protons. The ¹H NMR spectrum reveals signals corresponding to the methyl , piperidine , and aromatic protons .
Safety And Hazards
- Toxicity : Cytotoxicity screening indicated that most tested compounds exhibited cytotoxicity at a concentration of 160 μg/ml .
- Antiviral Activity : Compound 8b showed promising antiviral activity .
- Antimicrobial Properties : Compounds 4d , 6c , 7b , and 8a exhibited antibacterial and/or antifungal activities .
properties
IUPAC Name |
8-[4-(benzenesulfonyl)piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-13-19-20-17-16(18-9-12-22(13)17)21-10-7-15(8-11-21)25(23,24)14-5-3-2-4-6-14/h2-6,9,12,15H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGCEZVVUAVCBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzenesulfonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine |
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